molecular formula C14H7BrFNO2 B11711436 5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione

5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione

Cat. No.: B11711436
M. Wt: 320.11 g/mol
InChI Key: DMZNYLVDKQONRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve solventless conditions to adhere to green chemistry principles. This approach not only reduces the environmental impact but also enhances the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(4-fluorophenyl)isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C14H7BrFNO2

Molecular Weight

320.11 g/mol

IUPAC Name

5-bromo-2-(4-fluorophenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H7BrFNO2/c15-8-1-6-11-12(7-8)14(19)17(13(11)18)10-4-2-9(16)3-5-10/h1-7H

InChI Key

DMZNYLVDKQONRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.